1-(3-Nitrobenzyl)piperidin-4-one 1-(3-Nitrobenzyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323376
InChI: InChI=1S/C12H14N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2
SMILES: C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

1-(3-Nitrobenzyl)piperidin-4-one

CAS No.:

Cat. No.: VC13323376

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitrobenzyl)piperidin-4-one -

Specification

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 1-[(3-nitrophenyl)methyl]piperidin-4-one
Standard InChI InChI=1S/C12H14N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2
Standard InChI Key WQLZRNROEKCMBN-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES C1CN(CCC1=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-(3-Nitrobenzyl)piperidin-4-one (IUPAC name: 1-[(3-nitrophenyl)methyl]piperidin-4-one) is a six-membered cyclic amine with a ketone group at the 4-position and a 3-nitrobenzyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₄N₂O₃, corresponding to a molecular weight of 250.25 g/mol, as inferred from structurally similar compounds . The nitro group at the meta position of the benzyl ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .

The piperidin-4-one core adopts a chair conformation, with the ketone group contributing to its planar geometry. Spectroscopic characterization of analogous compounds, such as 1-(3-nitrophenyl)piperidin-4-one, reveals distinct NMR signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85–2.70 (m, 3H, piperidine CH₂), 4.05 (br s, 2H, N-CH₂), 7.50–8.20 (m, 4H, aromatic) .

  • ¹³C NMR: A carbonyl carbon signal near δ 208 ppm (C=O) and aromatic carbons between δ 120–150 ppm .

Synthetic Methodologies

Direct Alkylation of Piperidin-4-one

A common route to N-substituted piperidin-4-ones involves alkylation of the piperidine nitrogen. For 1-(3-nitrobenzyl)piperidin-4-one, this typically involves reacting piperidin-4-one with 3-nitrobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or acetonitrile . The reaction proceeds via nucleophilic substitution, yielding the target compound after purification by recrystallization or column chromatography.

Example Protocol:

  • Dissolve piperidin-4-one (1.0 equiv) and 3-nitrobenzyl bromide (1.2 equiv) in dry DMF.

  • Add K₂CO₃ (2.0 equiv) and stir at 60°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 3:1) .

Reported yields for analogous reactions range from 75–85% .

Reductive Amination

An alternative approach employs reductive amination between 4-piperidone and 3-nitrobenzaldehyde. This method uses sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6) . While less common for nitroaryl derivatives, this route offers functional group compatibility with sensitive substrates.

Physicochemical Properties

Key physicochemical parameters for 1-(3-nitrobenzyl)piperidin-4-one, derived from experimental data on analogs , include:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight250.25 g/mol
LogP (Partition Coefficient)2.36 ± 0.15
Polar Surface Area (PSA)75.36 Ų
SolubilitySlightly soluble in water; soluble in DMSO, ethanol

The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems. The PSA suggests moderate polarity, consistent with nitroaromatic compounds.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyl and nitro groups to optimize pharmacological profiles.

  • Targeted Drug Delivery: Encapsulation in nanoparticles to enhance bioavailability.

  • Toxicological Studies: In vivo assessments to evaluate chronic exposure risks.

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